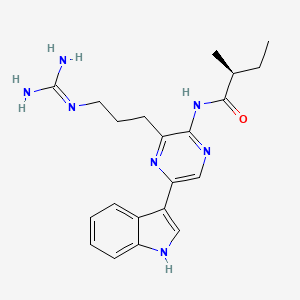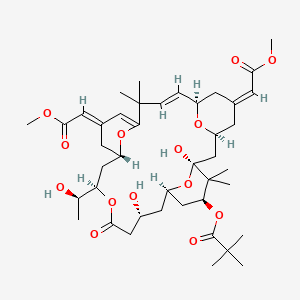![molecular formula C10H17NOS B1245513 (2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)
(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNI-2011, also known as cevimeline hydrochloride hemihydrate, is a quinuclidine derivative of acetylcholine. It is a selective and orally active muscarinic M1 and M3 receptor agonist. This compound is primarily used to stimulate secretion by the salivary glands and is often employed as a sialogogue for the treatment of xerostomia (dry mouth) in conditions such as Sjögren’s syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cevimeline hydrochloride hemihydrate involves the reaction of quinuclidine with acetylcholine derivatives. The process typically includes the formation of a spiro compound through a series of chemical reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of cevimeline hydrochloride hemihydrate involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cevimeline hydrochloride hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and N-oxides.
Reduction: Reduction reactions can convert the oxidized forms back to the parent compound.
Substitution: Nucleophilic substitution reactions are common, particularly in the formation of the spiro compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are employed under basic conditions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of cevimeline, such as sulfoxides and N-oxides .
Wissenschaftliche Forschungsanwendungen
Cevimeline hydrochloride hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study muscarinic receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Medicine: Primarily used in the treatment of xerostomia in Sjögren’s syndrome.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors .
Wirkmechanismus
Cevimeline hydrochloride hemihydrate exerts its effects by selectively binding to and activating muscarinic M1 and M3 receptors. This activation stimulates the secretion of saliva and other exocrine glands. The compound can cross the blood-brain barrier, allowing it to affect central nervous system functions. The primary molecular targets are the muscarinic acetylcholine receptors, which are involved in various signaling pathways related to glandular secretion and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pilocarpine: Another muscarinic receptor agonist used to treat xerostomia.
Bethanechol: A muscarinic agonist used to stimulate bladder and gastrointestinal motility.
Methacholine: Used primarily in diagnostic tests for asthma
Uniqueness
Cevimeline hydrochloride hemihydrate is unique due to its selectivity for M1 and M3 receptors, which makes it particularly effective for stimulating salivary secretion without significant side effects on other organ systems. Its ability to cross the blood-brain barrier also distinguishes it from other similar compounds, providing potential therapeutic benefits for central nervous system disorders .
Eigenschaften
Molekularformel |
C10H17NOS |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
(2S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10?/m0/s1 |
InChI-Schlüssel |
WUTYZMFRCNBCHQ-PEHGTWAWSA-N |
Isomerische SMILES |
C[C@H]1OC2(CN3CCC2CC3)CS1 |
Kanonische SMILES |
CC1OC2(CN3CCC2CC3)CS1 |
Synonyme |
2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



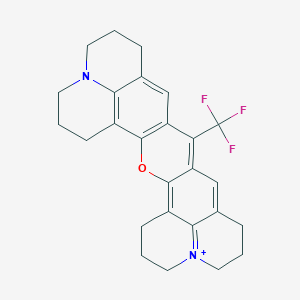

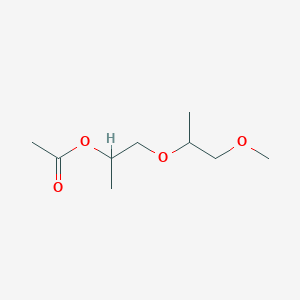

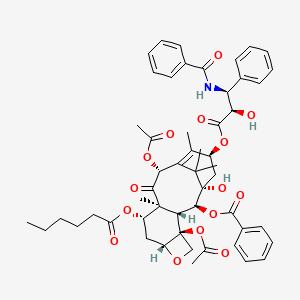
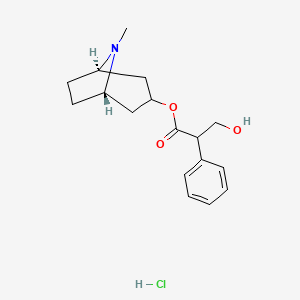

![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)

